(S)-1-(2-Fluorophenyl)propan-1-amine chemical properties
(S)-1-(2-Fluorophenyl)propan-1-amine chemical properties
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (S)-1-(2-Fluorophenyl)propan-1-amine
Executive Summary
The development of targeted neurotherapeutics and advanced active pharmaceutical ingredients (APIs) relies heavily on the availability of enantiopure chiral building blocks. (S)-1-(2-Fluorophenyl)propan-1-amine (CAS: 1075715-56-8) is a highly versatile, stereodefined primary amine characterized by an ortho-fluoro substituted phenyl ring[1]. This structural motif is highly prized in medicinal chemistry; the fluorine atom modulates lipophilicity, blocks ortho-oxidation by cytochrome P450 enzymes, and influences the basicity of the adjacent amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven asymmetric synthesis protocols, and downstream pharmacological applications.
Physicochemical Properties & Structural Analysis
The spatial orientation of the ethyl and amine groups around the chiral C1 center is critical for the compound's biological activity, dictating its binding affinity within narrow, hydrophobic protein pockets[2]. The presence of the highly electronegative fluorine atom at the ortho position induces a strong electron-withdrawing inductive effect, which slightly lowers the pKa of the primary amine compared to its unsubstituted counterpart. This subtle shift enhances membrane permeability, a crucial factor for central nervous system (CNS) penetrance.
Table 1: Key Physicochemical and Structural Data
| Property | Specification / Value |
| IUPAC Name | (S)-1-(2-Fluorophenyl)propan-1-amine |
| CAS Registry Number | 1075715-56-8 (Free Base) / 1955554-65-0 (HCl Salt) |
| Molecular Formula | C₉H₁₂FN |
| Molar Mass | 153.20 g/mol |
| Stereochemistry | (S)-Configuration |
| Physical State | Colorless to pale yellow liquid (Base) / White crystalline solid (HCl) |
| Topological Polar Surface Area (TPSA) | 26.0 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Synthetic Methodologies: The Ellman Sulfinamide Paradigm
While classical resolution of racemic 1-(2-fluorophenyl)propan-1-amine via chiral acids (e.g., tartaric acid) is possible, it suffers from a maximum theoretical yield of 50%. To circumvent this, modern process chemistry relies on the Ellman asymmetric synthesis protocol using (S)-tert-butanesulfinamide as a chiral auxiliary[3][4].
This approach guarantees high enantiomeric excess (ee) by converting the stereochemical challenge into a diastereoselective nucleophilic addition. The auxiliary temporarily installs a chiral directing group that forces the incoming ethyl nucleophile to attack from a single face of the imine.
Workflow of the asymmetric synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine via Ellman's auxiliary.
Experimental Protocol: Self-Validating Asymmetric Synthesis
To ensure scientific integrity, the following methodology is designed as a self-validating system. Each step contains a localized quality control checkpoint to prevent the propagation of stereochemical errors.
Step 1: Condensation to Chiral N-Sulfinyl Imine
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Procedure: Charge a dry, argon-purged flask with 2-fluorobenzaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in anhydrous tetrahydrofuran (THF). Dropwise add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) at room temperature. Stir for 12 hours.
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Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde carbonyl and a highly effective water scavenger. This dual action drives the equilibrium forward without the need for harsh azeotropic distillation, which could degrade the starting materials.
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Validation Checkpoint: Quench with brine, filter through Celite, and concentrate. Analyze via ¹H-NMR. The disappearance of the aldehyde proton signal (~10.3 ppm) and the appearance of the imine proton (~8.5 ppm) validates complete conversion.
Step 2: Diastereoselective Grignard Addition
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Procedure: Dissolve the crude N-sulfinyl imine in anhydrous dichloromethane (DCM) and cool to -78°C. Slowly add Ethylmagnesium bromide (EtMgBr) (1.5 eq) over 30 minutes. Maintain -78°C for 4 hours, then slowly warm to room temperature.
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Causality: The reaction is conducted at cryogenic temperatures in a non-coordinating solvent (DCM). This enforces a rigid, closed six-membered transition state coordinated by the sulfinyl oxygen and the magnesium cation. This precise geometry blocks one face of the imine, dictating strict facial selectivity and yielding the (S,S)-diastereomer.
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Validation Checkpoint: Isolate the crude sulfinamide and evaluate the diastereomeric ratio (dr) via crude ¹H-NMR or LC-MS. A dr of <95:5 indicates a failure in temperature control or moisture contamination during the Grignard addition.
Step 3: Acid-Mediated Cleavage (Deprotection)
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Procedure: Dissolve the pure (S,S)-sulfinamide in methanol. Add 4M anhydrous HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours.
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Causality: Anhydrous HCl cleanly cleaves the sulfinyl group to generate sulfur dioxide and isobutylene (or related byproducts) without risking racemization at the newly formed chiral amine center.
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Validation Checkpoint: Evaporate the solvent to yield the hydrochloride salt. Neutralize a small aliquot to the free base and analyze via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H column). An enantiomeric excess (ee) of ≥99% confirms the stereoretention of the entire sequence.
Pharmacological Applications: Navigating CNS Targets
(S)-1-(2-Fluorophenyl)propan-1-amine is a critical precursor in the synthesis of advanced benzenesulfonamide derivatives targeting voltage-gated sodium channels (NaV)[2]. Specifically, derivatives of this amine show high selectivity for the NaV1.6 isoform , which is predominantly expressed in excitatory glutamatergic neurons.
In epileptic seizure disorders (such as Dravet syndrome or GEFS+), hyperexcitability of these neurons leads to cascading seizure events. By incorporating the (S)-amine motif, researchers can synthesize state-dependent blockers that stabilize the inactivated state of the NaV1.6 channel. The (S)-configuration ensures optimal alignment of the ortho-fluorophenyl ring within the channel's hydrophobic pore, a fit that the (R)-enantiomer fails to achieve.
Mechanism of action for NaV1.6 channel inhibition utilizing (S)-amine derived therapeutics.
Analytical Characterization & Quality Control
To meet the stringent requirements of drug development, the final product must undergo rigorous analytical characterization:
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¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include the characteristic multiplet of the chiral methine proton (C1-H) at ~4.2 ppm, and the triplet of the terminal methyl group at ~0.9 ppm. The ortho-fluorine splits the adjacent aromatic protons, creating complex multiplets between 7.0–7.4 ppm.
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¹⁹F-NMR (376 MHz, CDCl₃): A distinct singlet (with multiplet splitting from adjacent protons) around -118 ppm confirms the presence and integrity of the ortho-fluoro substitution.
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Chiral HPLC: Baseline separation of the (S) and (R) enantiomers is achieved using a normal-phase isocratic method (e.g., Hexane/Isopropanol/Diethylamine 90:10:0.1) on a polysaccharide-based chiral column.
References
- Google Patents. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents.
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Wang, B., & Zhong, F. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. MDPI. Retrieved from:[Link]
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Zhao, Y., et al. (2018). From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination. Journal of the American Chemical Society. PMC/NIH. Retrieved from:[Link]
Sources
- 1. (S)-1-(2-fluorophenyl)propan-1-amine 95% | CAS: 1075715-56-8 | AChemBlock [achemblock.com]
- 2. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 3. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
